Levomecol

Description

Properties

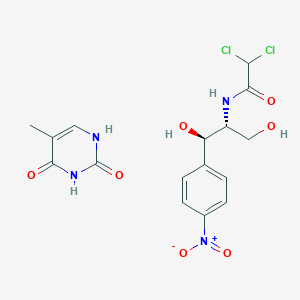

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5.C5H6N2O2/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;1-3-2-6-5(9)7-4(3)8/h1-4,8-10,16-17H,5H2,(H,14,18);2H,1H3,(H2,6,7,8,9)/t8-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLKCEKZZWDRSF-VTLYIQCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CNC(=O)NC1=O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152169 | |

| Record name | Levomecol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118573-58-3 | |

| Record name | Levomecol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118573583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomecol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Levomecol: A Technical Guide to its Composition and Active Ingredients

Introduction

Levomecol is a topical combination ointment formulated for the treatment of purulent wounds, burns, and other inflammatory skin conditions.[1][2] Its clinical efficacy stems from the synergistic action of its two primary active pharmaceutical ingredients (APIs): the broad-spectrum antibiotic Chloramphenicol and the tissue-regenerating agent Methyluracil.[3][4] This formulation is designed not only to combat bacterial infection but also to actively promote the physiological processes of wound healing.[5] The ointment base, composed of polyethylene glycols, further contributes to the therapeutic effect by providing an osmotic potential that helps to cleanse the wound of purulent exudate and necrotic tissue.[1][6] This document provides a detailed technical overview of this compound's composition, the mechanisms of action of its core components, and the experimental methodologies used to validate its efficacy.

Quantitative Composition

The formulation of this compound is standardized to deliver a consistent dosage of its active ingredients. The components are summarized in the table below.

| Component | Category | Concentration (per 1 g of Ointment) | Function |

| Chloramphenicol | Active Ingredient (Antibiotic) | 7.5 mg | Inhibits bacterial protein synthesis, providing broad-spectrum antimicrobial action against Gram-positive and Gram-negative bacteria.[1][2][5] |

| Methyluracil | Active Ingredient (Anabolic/Regenerative) | 40 mg | Stimulates cellular regeneration, accelerates tissue repair, promotes granulation, and exerts an anti-inflammatory effect.[1][2][7] |

| Polyethylene Glycol 1500 | Excipient (Ointment Base) | q.s. | High molecular weight polymer providing ointment consistency and a hydrophilic, high-osmolarity base.[2][8] |

| Polyethylene Glycol 400 | Excipient (Ointment Base) | q.s. | Low molecular weight polymer that acts as a solvent for the active ingredients and enhances their penetration into deep tissues.[1][2][8] |

Table 1. Quantitative Composition and Function of this compound Components.

Active Ingredients: Mechanisms of Action

Chloramphenicol: Antimicrobial Action

Chloramphenicol is a potent, broad-spectrum bacteriostatic antibiotic.[9][10] Its primary mechanism involves the inhibition of microbial protein synthesis, which is critical for bacterial growth and replication.[1][10]

Molecular Mechanism: Being lipid-soluble, Chloramphenicol diffuses across the bacterial cell membrane.[10] It then reversibly binds to the 50S subunit of the bacterial ribosome.[3][10][11] This binding action specifically blocks the peptidyl transferase step of protein elongation, preventing the formation of peptide bonds between amino acids.[10][12] This cessation of protein synthesis halts bacterial proliferation, allowing the host's immune system to clear the infection. It is effective against a wide range of pathogens commonly found in infected wounds, including staphylococci and Escherichia coli.[2][6]

References

- 1. violapharm.com [violapharm.com]

- 2. mysalve.com [mysalve.com]

- 3. This compound | Antibiotic Ointment for Research [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. violapharm.com [violapharm.com]

- 6. rxeli.com [rxeli.com]

- 7. violapharm.com [violapharm.com]

- 8. Excipients | Pharmlabs [pharmlabs.unc.edu]

- 9. Chloromycetin (Chloramphenicol Ophthalmic Ointment): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. medchemexpress.com [medchemexpress.com]

Antibacterial Spectrum of Levomecol Ointment: A Technical Whitepaper

Version: 1.0

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Levomecol is a combination topical ointment formulated for the management of purulent wounds. Its efficacy is rooted in the synergistic action of its two active pharmaceutical ingredients: the broad-spectrum bacteriostatic antibiotic, Chloramphenicol, and the tissue-regenerating agent, Methyluracil. This document provides an in-depth technical overview of the antibacterial spectrum of this compound, focusing primarily on the quantitative antimicrobial efficacy of Chloramphenicol. It details the molecular mechanisms of action of both active components, presents a summary of antimicrobial susceptibility data against key Gram-positive and Gram-negative bacteria, and outlines the standardized experimental protocols for determining this activity.

Introduction to this compound Ointment

This compound is a topical preparation widely used in the treatment of infected wounds, burns, and other inflammatory skin conditions, particularly in the purulent-necrotic phase of the wound process. The formulation is designed to provide a dual benefit: potent antimicrobial action to control and eliminate infection, and stimulation of local regenerative processes to accelerate wound healing.

The ointment's efficacy is derived from its two primary active ingredients:

-

Chloramphenicol (7.5 mg/g): A broad-spectrum antibiotic that inhibits bacterial protein synthesis.

-

Methyluracil (40 mg/g): A non-steroidal anabolic agent that promotes tissue repair and exerts an anti-inflammatory effect.

The polyethylene glycol base of the ointment provides a dehydrating (osmotic) effect, which helps to draw purulent exudate from the wound, further contributing to the reduction of microbial load and facilitating the penetration of the active components into deeper tissues.

Active Components and Mechanisms of Action

The therapeutic effect of this compound is a direct result of the distinct and complementary mechanisms of its two active ingredients.

Chloramphenicol: The Antimicrobial Agent

Chloramphenicol is a potent, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic microorganisms. Its mechanism of action is bacteriostatic, meaning it inhibits bacterial reproduction rather than directly killing the cells, although it can be bactericidal at high concentrations.

The primary molecular target of chloramphenicol is the bacterial ribosome. Specifically, it binds reversibly to the A2451 and A2452 residues in the 23S rRNA of the 50S ribosomal subunit . This binding action physically obstructs the peptidyl transferase center (PTC), the ribosomal site responsible for catalyzing peptide bond formation. By inhibiting this crucial step, chloramphenicol effectively halts the elongation of the polypeptide chain, thereby arresting protein synthesis and stopping bacterial growth. This mechanism is highly effective even in the presence of pus and necrotic tissue.

Methyluracil: The Regenerative Agent

Methyluracil (Dioxomethyltetrahydropyrimidine) functions as a stimulator of tissue regeneration and possesses anti-inflammatory properties. It does not have direct, significant antimicrobial activity. Instead, it supports the host's ability to overcome infection and repair tissue damage. Its mechanism involves:

-

Stimulation of Anabolic Processes: Methyluracil accelerates the processes of cell regeneration by normalizing nucleic acid metabolism, which is crucial for cell division and protein synthesis in host tissues.

-

Leukopoiesis Stimulation: It stimulates the production of leukocytes (white blood cells), which are essential for the immune response, including the phagocytosis of bacteria and necrotic debris from the wound site.

-

Anti-inflammatory Effects: By modulating the inflammatory response, it helps reduce edema and pain, creating a more favorable environment for healing.

This combination of effects accelerates the transition from the inflammatory to the proliferative phase of wound healing, promoting granulation tissue maturation and epithelization.

Quantitative Antibacterial Spectrum of Chloramphenicol

The in vitro activity of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium after overnight incubation. Data is often summarized as MIC₅₀ and MIC₉₀, which represent the MIC values required to inhibit 50% and 90% of tested isolates, respectively.

The following table summarizes the chloramphenicol susceptibility data for a range of clinically significant bacteria commonly associated with skin and soft tissue infections.

| Bacterial Species | Organism Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Susceptibility Breakpoint (≤ µg/mL) |

| Staphylococcus aureus (MSSA) | Gram-positive | 4 | 8 | ≤ 8 |

| Staphylococcus aureus (MRSA) | Gram-positive | 4 - 16 | >16 | ≤ 8 |

| Streptococcus pyogenes (Group A) | Gram-positive | N/A | ≤ 0.5 | ≤ 8 |

| Enterococcus faecalis | Gram-positive | 8 | 16 | ≤ 8 |

| Enterococcus faecium | Gram-positive | 8 | 16 | ≤ 8 |

| Escherichia coli | Gram-negative | 8 | 32 | ≤ 8 |

| Klebsiella pneumoniae | Gram-negative | 8 | >64 | ≤ 8 |

| Pseudomonas aeruginosa | Gram-negative | >64 | >64 | Intrinsic Resistance |

Data compiled from multiple surveillance studies and databases, including SENTRY, EUCAST, and published research.[1][2][3][4][5][6][7][8][9][10][11][12][13] MIC values can vary significantly based on geographic location and the prevalence of local resistance mechanisms. Pseudomonas aeruginosa exhibits high levels of intrinsic resistance to chloramphenicol, primarily due to efflux pump systems.[14][15]

Standardized Methodologies for Spectrum Determination

The determination of antibacterial susceptibility is performed using standardized laboratory procedures as defined by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.

Experimental Protocol:

-

Preparation of Antimicrobial Stock Solution: A stock solution of chloramphenicol is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

-

Inoculum Preparation: Several colonies of the test organism are isolated from a pure culture on an agar plate and suspended in a saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: The standardized bacterial suspension is further diluted in CAMHB. A precise volume (typically 50 µL) of this final inoculum is added to the wells of a 96-well microtiter plate, each containing 50 µL of the serially diluted antibiotic. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: A positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only) are included on each plate.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The plate is examined visually or with a plate reader. The MIC is recorded as the lowest concentration of chloramphenicol that completely inhibits visible bacterial growth (i.e., the first clear well).

Kirby-Bauer (Disk Diffusion) Method

This is a qualitative or semi-quantitative method used to determine the general susceptibility of a bacterium to various antibiotics.

Experimental Protocol:

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension, and excess fluid is removed. The swab is used to streak the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions to ensure confluent growth.

-

Disk Application: Paper disks impregnated with a known concentration of chloramphenicol (typically 30 µg) are dispensed onto the surface of the agar.

-

Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours.

-

Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) is measured in millimeters. This diameter is compared to standardized charts (e.g., from CLSI) to interpret the result as Susceptible (S), Intermediate (I), or Resistant (R).

Conclusion

The antibacterial efficacy of this compound ointment is conferred by its active ingredient, chloramphenicol. As a broad-spectrum antibiotic, chloramphenicol provides robust bacteriostatic activity against a wide array of Gram-positive and Gram-negative pathogens commonly implicated in wound infections. Its effectiveness is quantitatively demonstrated by MIC values that fall within susceptible ranges for key organisms like Staphylococcus aureus and Escherichia coli. While intrinsic and acquired resistance, particularly in species like Pseudomonas aeruginosa and MRSA, must be considered, the overall spectrum is well-suited for empirical treatment of mixed infections. The combination of this antimicrobial action with the tissue-regenerating properties of methyluracil provides a comprehensive therapeutic approach, simultaneously addressing the infectious and wound-healing aspects of compromised skin integrity. This dual-action profile makes this compound a valuable agent in the clinical management of infected wounds.

References

- 1. jmilabs.com [jmilabs.com]

- 2. jmilabs.com [jmilabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MIC EUCAST [mic.eucast.org]

- 10. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 11. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ChloS-HRM, a novel assay to identify chloramphenicol-susceptible Escherichia coli and Klebsiella pneumoniae in Malawi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic killing of NDM-producing MDR Klebsiella pneumoniae by two ‘old’ antibiotics—polymyxin B and chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MICs of rifampicin and chloramphenicol for mucoid Pseudomonas aeruginosa strains are lower when human lactoferrin is present - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyluracil as a Tissue Regeneration Stimulant: A Technical Guide

Executive Summary: Methyluracil, a pyrimidine derivative, has demonstrated significant potential as a stimulant for tissue regeneration. Its therapeutic effects are rooted in a multi-faceted mechanism of action that includes anabolic and anti-catabolic activities, modulation of inflammatory responses, and direct stimulation of cellular proliferation. By enhancing nucleic acid and protein synthesis, methyluracil provides the fundamental building blocks for tissue repair. Furthermore, it modifies the inflammatory environment to be more conducive to healing and stimulates key cell types like fibroblasts and keratinocytes. This guide provides an in-depth review of the molecular mechanisms, key signaling pathways, and preclinical evidence supporting the use of methyluracil in regenerative medicine. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Methyluracil's efficacy as a regenerative agent stems from its ability to influence cellular processes at a fundamental level. It acts as a precursor for pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This availability of nucleic acid precursors underpins its primary mechanisms.

Anabolic and Anti-Catabolic Effects

The core of methyluracil's regenerative capacity lies in its anabolic and anti-catabolic properties.[1][2][3] In states of injury, the body often enters a catabolic state, breaking down proteins and other macromolecules to meet energy demands.[4] Methyluracil counteracts this by promoting the synthesis of essential molecules.

-

Stimulation of Nucleic Acid Synthesis: By providing a source of pyrimidine bases, methyluracil facilitates the synthesis of DNA and RNA.[5] This is crucial for cell division and protein synthesis, two processes that are highly active during tissue repair. Studies have shown that 6-methyluracil can significantly increase the in vitro incorporation of thymidine into the DNA of bone-marrow cells.[5]

-

Enhancement of Protein Synthesis: Increased RNA synthesis directly translates to an enhanced capacity for protein production.[6] This includes the synthesis of structural proteins like collagen, which is critical for rebuilding the extracellular matrix, and various enzymes and growth factors that orchestrate the healing process.

Modulation of the Inflammatory Response

While inflammation is a necessary phase of wound healing, a prolonged or excessive inflammatory response can impede regeneration. Methyluracil helps to create a pro-regenerative inflammatory environment.

-

Anti-inflammatory Properties: The compound has been shown to exert anti-inflammatory effects.[7] Studies on methylthiouracil, a related compound, have demonstrated the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] This effect is partly mediated through the inhibition of key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and extracellular regulated kinases (ERK) 1/2.[8]

-

Enhanced Fibroblastic Component: Methyluracil modifies the inflammatory reaction by enhancing its fibroblastic component, which is essential for the transition from the inflammatory to the proliferative phase of healing.[9][10]

Stimulation of Cellular Proliferation and Activity

Methyluracil directly stimulates the cells responsible for rebuilding damaged tissue.

-

Fibroblast Activity: It stimulates the activity of fibroblasts, which are crucial for synthesizing collagen and forming new connective tissue.[11]

-

Epidermal Proliferation: In dermal wounds, methyluracil stimulates the proliferation of epidermal cells, accelerating re-epithelialization and wound closure.[9][10][12] Ointments containing methyluracil have been shown to cause a significant, dose-dependent increase in the thickness of the epidermal germ layer.[13]

Antioxidant Properties

Methyluracil also exhibits antioxidative properties. It has been shown to reduce the formation of various intermediate products of free radical oxidation in wound tissues and blood serum, which helps to mitigate oxidative stress and tissue damage at the injury site.[14]

Key Signaling Pathways

Methyluracil's mechanisms are mediated through its influence on critical intracellular signaling pathways that govern inflammation and cellular anabolism.

Influence on Inflammatory Pathways

Tissue injury or pathogens like lipopolysaccharide (LPS) trigger inflammatory cascades. Methyluracil intervenes by downregulating these signals, thereby reducing excessive inflammation and promoting a healing environment. It has been shown to inhibit the activation of NF-κB and the MAPK/ERK pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[8]

References

- 1. Anabolic and Catabolic Steroids in Sports [jscimedcentral.com]

- 2. The Use of Anabolic Agents in Catabolic States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anabolic and anticatabolic agents in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Effects of 6-methyluracil and exogenous nucleic acids on DNA-synthesis of bone-marrow cells of rats following X-irradiation and tretamine or cyclophosphamide treatment (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of chemical agents on nucleic acid and protein synthesis in rat tumour tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects of methylthiouracil in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Morphological aspects of dermatotrophic action of methyluracil applied epicutaneously] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyluracil for Anti-Aging: Safe Usage and Skin Benefits Explained | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]

- 12. cyberleninka.ru [cyberleninka.ru]

- 13. RU2135180C1 - Ointment for wound healing - Google Patents [patents.google.com]

- 14. [Effects of 4-methyluracil and carnosine on healing of skin wounds in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanistic Insights into Levomecol's Components: A Technical Guide for Researchers

Introduction

Levomecol is a topical combination ointment widely utilized for its antimicrobial and wound-healing properties. Its efficacy stems from the synergistic action of its two primary active pharmaceutical ingredients: the broad-spectrum antibiotic chloramphenicol and the tissue-regenerating agent methyluracil . This technical guide provides an in-depth exploration of the in vitro studies that elucidate the mechanisms of action, cellular effects, and relevant signaling pathways of these two core components. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents, wound healing, and inflammatory processes.

Chloramphenicol: The Antimicrobial Engine

Chloramphenicol exerts its potent bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. However, its in vitro effects on mammalian cells are also of significant interest, particularly concerning its potential for cytotoxicity.

Mechanism of Action and Cellular Effects

-

Inhibition of Bacterial Protein Synthesis: Chloramphenicol binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding obstructs the attachment of the aminoacyl-tRNA to the A-site, thereby preventing the formation of peptide bonds and halting protein elongation.

-

Impact on Mammalian Cells: In vitro studies have demonstrated that chloramphenicol can also affect mammalian cells, primarily due to the similarity between mitochondrial and bacterial ribosomes.

-

Mitochondrial Protein Synthesis Inhibition: Chloramphenicol can inhibit protein synthesis within the mitochondria of mammalian cells, leading to decreased ATP production and mitochondrial stress.

-

Inhibition of Cell Proliferation: At higher concentrations, chloramphenicol has been shown to inhibit the growth and proliferation of various mammalian cell lines. For instance, growth of V79 Chinese hamster lung cells was inhibited by chloramphenicol at concentrations above 300 µg/mL.[1][2]

-

Induction of Apoptosis: Chloramphenicol can induce apoptosis (programmed cell death) in several cell types, including human keratinocytes and hematopoietic progenitor cells.[1][3] This process is often associated with the generation of reactive oxygen species (ROS).[1]

-

Quantitative Data on Chloramphenicol's In Vitro Effects

| Cell Line | Parameter | Concentration/Value | Citation |

| V79 (Chinese Hamster Lung) | Growth Inhibition | > 300 µg/mL (24-48 hr) | [1][2] |

| V79 (Chinese Hamster Lung) | Reduction in Cell Survival | 300 - 3,000 µg/mL (24 hr) | [2] |

| Human Keratinocytes | Apoptosis Induction | Not specified | [1] |

| Monkey Kidney-derived Cells | Apoptosis Induction | 2 - 5 mM | [3] |

| Human Neonatal Cord Blood Hematopoietic Progenitor Cells | Apoptosis Induction | 2 - 5 mM | [3] |

| Rat Liver and Rabbit Bone Marrow Mitochondria | Inhibition of Protein Synthesis | Not specified | [2] |

| H1299 (Human Non-small Cell Lung Carcinoma) | Decreased ATP Biosynthesis | 10 - 100 µg/mL (Dose-dependent) | |

| Primary Human Osteoblasts (PHO) | Inhibition of Proliferation (IC50) | ~200 µg/mL | [4] |

Signaling Pathways

Chloramphenicol-Induced Apoptosis Signaling Pathway

Chloramphenicol-induced apoptosis in mammalian cells involves the activation of specific signaling cascades. A key pathway involves the generation of reactive oxygen species (ROS), which leads to the activation of the Extracellular signal-regulated kinase (ERK) pathway. Activated ERK, in turn, contributes to the activation of caspases, the executive enzymes of apoptosis.

Caption: Signaling cascade of chloramphenicol-induced apoptosis.

Experimental Protocols

1. Assessment of Cell Viability (MTT Assay)

This protocol provides a general framework for assessing the effect of chloramphenicol on the viability of adherent mammalian cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of chloramphenicol (e.g., 10 - 1000 µg/mL) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

2. Caspase Activity Assay (Fluorometric)

This protocol outlines a method to quantify caspase activation, a hallmark of apoptosis.

-

Cell Lysis: After treating cells with chloramphenicol, lyse the cells using a specific lysis buffer provided with a commercial caspase activity assay kit.

-

Substrate Addition: Add the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to the cell lysate.

-

Incubation: Incubate the mixture at 37°C for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~440 nm for AMC). The increase in fluorescence corresponds to the level of caspase activity.

Caption: Experimental workflow for a fluorometric caspase activity assay.

Methyluracil: The Regenerative Agent

Methyluracil (6-methyluracil) is a pyrimidine derivative known for its ability to stimulate tissue regeneration and exert anti-inflammatory effects, making it a crucial component for wound healing.

Mechanism of Action and Cellular Effects

-

Stimulation of Cell Proliferation: In vitro studies have shown that methyluracil can promote the proliferation of various cell types, including fibroblasts and epithelial cells, which are essential for wound closure.

-

Anabolic and Anti-catabolic Effects: Methyluracil is reported to normalize nucleic acid metabolism and accelerate cell regeneration, indicating anabolic and anti-catabolic properties.

-

Anti-inflammatory Activity: Methyluracil exhibits anti-inflammatory effects by modulating the production of inflammatory mediators. This action is crucial in creating a favorable environment for tissue repair.

Quantitative Data on Methyluracil's In Vitro Effects

| Cell Line | Parameter | Concentration/Value | Citation |

| Fetal Calf Lung Cells | Maximum Tolerated Dose (MTD) | 0.24 mM | [5] |

| Fetal Calf Lung Cells | Proliferation Index (at 1 mM) | Decrease | [5] |

| 3-methyl-6-cyclopropyluracil (derivative) on Fetal Calf Lung Cells | Proliferation Index Increase | 75% | [5] |

| 1-butyl-6-methyluracil (derivative) on Fetal Calf Lung Cells | Proliferation Index Increase | 25% | [5] |

Signaling Pathways

Methyluracil's Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of methyluracil and its derivatives are thought to be mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By inhibiting the activation of NF-κB, methyluracil can downregulate the production of these inflammatory mediators.

References

- 1. [Cytotoxicity of chloramphenicol on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The myelotoxicity of chloramphenicol: in vitro and in vivo studies: I. In vitro effects on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. jppres.com [jppres.com]

The Core Mechanism of Protein Synthesis Inhibition by Chloramphenicol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol, a broad-spectrum antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This guide provides a detailed technical overview of the molecular mechanisms underpinning this inhibition. By binding to the 50S ribosomal subunit, chloramphenicol obstructs the peptidyl transferase center (PTC), thereby preventing the formation of peptide bonds, a critical step in polypeptide chain elongation. This document consolidates quantitative data on chloramphenicol's binding affinity and inhibitory concentrations, details the seminal experimental protocols that have been instrumental in elucidating its mechanism of action, and provides visual representations of the key molecular interactions and experimental workflows.

Mechanism of Action

Chloramphenicol's primary mode of action is the inhibition of protein biosynthesis.[1][2] It specifically targets the bacterial 70S ribosome, with a much lower affinity for eukaryotic 80S ribosomes, which accounts for its selective toxicity.[2] The antibiotic binds to the 50S subunit of the bacterial ribosome, where it interferes with the crucial process of peptide bond formation.[1][3][4]

Binding Site on the 50S Ribosomal Subunit

High-resolution X-ray crystallography studies have precisely mapped the binding site of chloramphenicol on the 50S ribosomal subunit.[4][5][6] It lodges in a hydrophobic crevice within the peptidyl transferase center (PTC), in close proximity to the A-site.[7][8] Key nucleotides of the 23S rRNA involved in this interaction include A2451, C2452, G2505, and U2506.[9] The dichloroacetyl moiety of chloramphenicol is positioned to clash with the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site, sterically hindering its proper accommodation.[5][10]

Inhibition of Peptidyl Transferase Activity

By occupying the A-site of the PTC, chloramphenicol acts as a competitive inhibitor of the peptidyl transferase reaction.[5][11] This enzymatic activity, intrinsic to the 23S rRNA, is responsible for catalyzing the formation of a peptide bond between the amino acid of the A-site aa-tRNA and the growing polypeptide chain attached to the P-site tRNA. Chloramphenicol's presence prevents the productive binding of the aminoacyl-tRNA's 3'-end, thereby halting peptide chain elongation.[4]

Interestingly, the inhibitory effect of chloramphenicol can be context-specific. The identity of the amino acid at the penultimate position of the nascent peptide chain and the incoming aminoacyl-tRNA can influence the efficacy of the antibiotic. For instance, inhibition is most potent when the nascent peptide has an alanine residue in its penultimate position.[12]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of chloramphenicol with the bacterial ribosome and its inhibitory effects on protein synthesis.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (Kd) | |||

| 2 µM (high-affinity site) | Deinococcus radiodurans | [9] | |

| 200 µM (low-affinity site) | Haloarcula marismortui | [9] | |

| 2.3 µM | E. coli ([14C]-CHL binding) | [13] | |

| 2.6 ± 1.5 µM | E. coli (BODIPY-CAM displacement) | [13] | |

| 2.8 ± 0.5 µM | E. coli (BODIPY-ERY displacement) | [13][14] | |

| Inhibition Constant (Ki) | |||

| 0.7 µM (competitive) | E. coli cell-free system | [3] | |

| 0.45 µM (Thiamphenicol) | E. coli cell-free system | [3] | |

| 1.7 µM (Tevenel) | E. coli cell-free system | [3] | |

| 50% Inhibitory Concentration (IC50) | |||

| 2 µM | E. coli (in vivo protein synthesis) | [11] | |

| 2.8 µM | E. coli (rRNA maturation) | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of chloramphenicol.

X-ray Crystallography of Ribosome-Chloramphenicol Complex

This protocol provides a general framework for the structural determination of chloramphenicol bound to the bacterial ribosome.

-

Ribosome Purification: Isolate 70S ribosomes from bacterial cultures (e.g., Thermus thermophilus or Escherichia coli) through differential centrifugation and sucrose density gradient centrifugation.

-

Complex Formation: Incubate purified 70S ribosomes with mRNA, deacylated tRNAs for the A, P, and E sites, and a saturating concentration of chloramphenicol (e.g., 250 µM) to form the ribosome-antibiotic complex.[5]

-

Crystallization: Use the vapor diffusion method (sitting or hanging drop) to crystallize the complex. Crystallization buffers typically contain a precipitant (e.g., PEG), salts, and a cryoprotectant (e.g., MPD).[5]

-

Data Collection: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[4]

-

Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a model. Refine the model against the experimental data, including the placement of the chloramphenicol molecule into the electron density map.[4]

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of chloramphenicol on protein synthesis in a cell-free system.

-

Prepare a Cell-Free Translation System: Use a commercially available kit (e.g., PURExpress) or prepare an S30 extract from E. coli.

-

Set up the Reaction: In a microcentrifuge tube or a multi-well plate, combine the cell-free system components, an mRNA template encoding a reporter protein (e.g., luciferase), and varying concentrations of chloramphenicol.

-

Initiate Translation: Start the reaction by adding the appropriate initiation factors and incubating at 37°C for a defined period (e.g., 60 minutes).

-

Quantify Protein Synthesis: Measure the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring the resulting luminescence with a luminometer.

-

Data Analysis: Plot the reporter signal against the chloramphenicol concentration to determine the IC50 value.

Puromycin Reaction Assay

This assay directly measures the peptidyl transferase activity of the ribosome.

-

Prepare Ribosomal Complexes: Prepare 70S ribosomes programmed with a suitable mRNA and carrying a peptidyl-tRNA mimic (e.g., N-acetyl-[3H]Phe-tRNA) in the P-site.

-

Inhibition: Pre-incubate the ribosomal complexes with varying concentrations of chloramphenicol.

-

Initiate the Reaction: Add puromycin, an aminoacyl-tRNA analog that can accept the nascent peptide from the P-site tRNA.

-

Stop the Reaction and Extract Products: After a short incubation, stop the reaction (e.g., with a high concentration of Mg2+). Extract the peptidyl-puromycin product using an organic solvent (e.g., ethyl acetate).

-

Quantify Peptidyl-Puromycin: Measure the radioactivity of the extracted product using liquid scintillation counting.

-

Data Analysis: Determine the rate of the puromycin reaction at different chloramphenicol concentrations to calculate kinetic parameters of inhibition (e.g., Ki).[3]

Visualizations

The following diagrams illustrate the mechanism of chloramphenicol action and a typical experimental workflow.

Caption: Mechanism of chloramphenicol-mediated inhibition of protein synthesis.

Caption: Workflow for a Chloramphenicol Acetyltransferase (CAT) assay.

References

- 1. Assay of chloramphenicol acetyl transferase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Inhibition of the peptide bond synthesizing cycle by chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Puromycin reaction for the A site-bound peptidyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Levomecol for Infected Wound Healing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomecol is a combination topical ointment with a long history of use in the management of infected, purulent wounds. Its efficacy stems from the synergistic action of its two primary active components: the broad-spectrum antibiotic chloramphenicol and the tissue-regenerating agent methyluracil, formulated in a polyethylene glycol base. This guide provides an in-depth review of the available scientific data on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its performance. It aims to serve as a comprehensive resource for researchers and professionals involved in the development of advanced wound care therapies.

Core Mechanism of Action

This compound's therapeutic effect is multifactorial, addressing the key challenges of infected wound management: bacterial control, inflammation, and tissue repair.

-

Antimicrobial Action : Chloramphenicol is a bacteriostatic antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This action is effective against a wide range of Gram-positive and Gram-negative bacteria that commonly infect wounds, such as Staphylococcus, Streptococcus, Pseudomonas aeruginosa, and Escherichia coli.[3][4] A crucial feature of the formulation is that chloramphenicol retains its antibacterial activity even in the presence of pus and necrotic tissue.[3]

-

Regenerative & Anti-Inflammatory Action : Methyluracil (Dioxomethyltetrahydropyrimidine) stimulates metabolic processes within cells, promoting the synthesis of nucleic acids and proteins.[1][3] This anabolic activity accelerates tissue regeneration, stimulates cell proliferation, and enhances wound healing.[3][4][5] Morphological studies have shown that methyluracil stimulates epidermal proliferation and modifies the inflammatory reaction by enhancing its fibroblastic component.[6] It also possesses anti-inflammatory properties and activates local immunity, aiding in faster infection clearance.[3]

-

Debriding Action : The polyethylene glycol (PEG) base of the ointment has a high osmotic potential.[3] When applied to a wound, it draws out purulent exudate and necrotic debris, effectively cleansing the wound bed and facilitating the penetration of the active ingredients into deeper tissues.[3][4]

Logical Relationship of this compound Components

The components of this compound work in a coordinated manner to facilitate the healing of infected wounds. The following diagram illustrates this synergistic relationship.

Caption: Synergistic actions of this compound's components.

Quantitative Efficacy Data

While specific data for the complete this compound formulation is often presented qualitatively, quantitative data for its components, particularly chloramphenicol, is available from clinical trials.

Table 1: Clinical Efficacy of Topical Chloramphenicol in Wound Infection Prophylaxis

Data from a prospective, randomized, placebo-controlled, double-blind multicentre trial on high-risk sutured wounds after minor dermatological surgery.

| Parameter | Chloramphenicol Ointment (n=488) | Placebo (Paraffin Ointment) (n=484) | P-value |

| Incidence of Infection | 6.6% (95% CI: 4.9% to 8.8%) | 11.0% (95% CI: 7.9% to 15.1%) | 0.010 |

| Absolute Reduction in Infection Rate | 4.4% | - | - |

| Relative Reduction in Infection Rate | 40% | - | - |

| Relative Risk of Infection (Control vs. Intervention) | - | 1.7 (95% CI: 1.1 to 2.5) | - |

| Number Needed to Treat (NNT) | 22.8 | - | - |

| (Source: Heal, C. F., et al., British Medical Journal, 2009)[7][8] |

Table 2: Comparative Clinical Efficacy in Purulent Wounds

Data from a study comparing modern interactive dressings to this compound ointment in the treatment of purulent wounds.

| Parameter | Group I (Interactive Dressings, n=82) | Group II (this compound, n=78) |

| Wound Cleansing & Granulation by Day 5 | 87.8% of patients | 35.9% of patients |

| Wound Cleansing & Granulation by Day 10 | 100% of patients | 88.5% of patients |

| (Source: Katorkin, S. E., et al., Ambulatory Surgery, 2019)[9] |

Signaling Pathways in Wound Healing Modulated by Methyluracil

Methyluracil's primary role is to promote the proliferative phase of wound healing. This involves complex signaling pathways that govern cell migration, proliferation, and extracellular matrix deposition. While direct studies on methyluracil's interaction with specific pathways are limited, its known effects—stimulating cell metabolism, protein synthesis, and fibroblast activity—suggest it positively modulates key regenerative pathways.[1][3][6]

The diagram below conceptualizes the likely signaling cascade influenced by methyluracil, leading to enhanced tissue regeneration. It is hypothesized that methyluracil acts as a stimulus for pathways like PI3K/AKT and Wnt/β-catenin, which are crucial for cell proliferation and migration.[10][11]

References

- 1. This compound | Antibiotic Ointment for Research [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. violapharm.com [violapharm.com]

- 4. violapharm.com [violapharm.com]

- 5. en.birmiss.com [en.birmiss.com]

- 6. [Morphological aspects of dermatotrophic action of methyluracil applied epicutaneously] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Does single application of topical chloramphenicol to high risk sutured wounds reduce incidence of wound infection after minor surgery? Prospective randomised placebo controlled double blind trial [researchonline.jcu.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the efficacy of modern wound care dressings in the complex treatment of purulent wounds | Katorkin | Ambulatornaya khirurgiya = Ambulatory Surgery (Russia) [a-surgeon.ru]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Modulating embryonic signaling pathways paves the way for regeneration in wound healing [frontiersin.org]

An In-depth Technical Guide on the Combination of Chloramphenicol and Methyluracil for Topical Wound Healing

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the basic research concerning the synergistic combination of chloramphenicol and methyluracil, primarily in the context of topical application for infected wounds. The information is largely based on the well-established veterinary and human topical preparation, Levomekol ointment.

Introduction: The Rationale for Combination Therapy

The management of infected wounds presents a dual challenge: controlling microbial proliferation and promoting tissue repair. A combination of an antimicrobial agent and a wound-healing promoter offers a logical therapeutic strategy. The combination of chloramphenicol, a broad-spectrum antibiotic, and methyluracil, a cellular regeneration stimulant, addresses both these aspects.[1][2][3] This combination is particularly effective in the first, purulent-necrotic phase of the wound healing process.[4]

Chloramphenicol: A broad-spectrum bacteriostatic antibiotic, chloramphenicol is effective against a wide range of Gram-positive and Gram-negative bacteria, including common wound pathogens like Staphylococcus aureus and Escherichia coli.[5][6] Its mechanism of action involves the inhibition of bacterial protein synthesis.[5][7][8][9][10]

Methyluracil: Also known as dioxomethyltetrahydropyrimidine, methyluracil stimulates metabolic processes in cells, accelerating tissue regeneration and promoting the healing of skin and mucous membranes.[11] It has anabolic and anti-catabolic activity, stimulates leukopoiesis, and possesses anti-inflammatory properties.[6]

Mechanisms of Action

The therapeutic efficacy of the chloramphenicol and methyluracil combination stems from the distinct yet complementary actions of its components.

Chloramphenicol: Inhibition of Bacterial Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center.[5][8][9][10] This binding action inhibits the formation of peptide bonds, thereby halting protein synthesis and arresting bacterial growth.[5][10] The lipid-soluble nature of chloramphenicol allows it to readily diffuse across the bacterial cell membrane.[7]

Caption: Mechanism of action of Chloramphenicol.

Methyluracil: Stimulation of Tissue Regeneration

Methyluracil promotes wound healing through several mechanisms. It stimulates epidermal proliferation in the area of injury and enhances the fibroblastic component of the inflammatory reaction.[12][13] By normalizing nucleic acid metabolism, it accelerates cellular regeneration processes, leading to faster growth and maturation of granulation tissue and subsequent epithelization.[6] It also exhibits immunostimulating properties.[6]

References

- 1. Levomecol | Antibiotic Ointment for Research [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. The use of ointment Levomekol: instructions for use for children and adults, composition, analogues [elsabeauty.decorexpro.com]

- 4. rxeli.com [rxeli.com]

- 5. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 6. buy-pharm.com [buy-pharm.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 9. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 10. ldh.la.gov [ldh.la.gov]

- 11. violapharm.com [violapharm.com]

- 12. [Morphological aspects of dermatotrophic action of methyluracil applied epicutaneously] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Levomecol's Impact on Bacterial Biofilm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial biofilms present a significant challenge in the treatment of chronic wounds and other persistent infections due to their inherent resistance to conventional antimicrobial agents. Levomecol, a topical ointment combining the broad-spectrum antibiotic chloramphenicol and the regenerative agent methyluracil, is widely used for its antimicrobial and wound-healing properties. This technical guide provides an in-depth analysis of the available scientific evidence regarding this compound's impact on bacterial biofilm formation and viability. It synthesizes data on the individual and potential synergistic actions of its components, details relevant experimental methodologies, and explores the underlying mechanisms of action.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to biological or abiotic surfaces. This protective matrix renders the embedded bacteria significantly more resistant to antibiotics and host immune responses compared to their planktonic counterparts. The presence of biofilms is a critical factor in the chronicity of wounds, delaying healing and increasing the risk of severe complications.

This compound is a combination topical preparation containing two active pharmaceutical ingredients:

-

Chloramphenicol (7.5 mg/g): A bacteriostatic antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. It is effective against a wide range of Gram-positive and Gram-negative bacteria.

-

Methyluracil (40 mg/g): A substance known to stimulate tissue regeneration, accelerate wound healing, and possess anti-inflammatory properties.

This guide examines the effects of this compound and its constituents on the formation and integrity of bacterial biofilms, providing a resource for researchers and professionals in the fields of microbiology, wound care, and pharmaceutical development.

Data on the Impact of this compound's Components on Bacterial Biofilms

While direct studies on the complete this compound ointment's effect on bacterial biofilms are limited in publicly available literature, extensive research has been conducted on its primary antimicrobial component, chloramphenicol.

Chloramphenicol's Efficacy Against Biofilms

Chloramphenicol has demonstrated significant activity in inhibiting and reducing bacterial biofilm formation across various species. Research indicates that it can be more effective than other antibiotics in certain contexts. For instance, one study found a highly significant decrease (P < 0.01) in biofilm formation when treated with chloramphenicol compared to tetracycline[1][2].

Sublethal concentrations of chloramphenicol have also been shown to be effective. In a study on Vibrio parahaemolyticus, sublethal doses of chloramphenicol markedly downregulated the capacity for biofilm formation[3][4]. Furthermore, research on Serratia marcescens suggests that supratherapeutic doses of chloramphenicol can effectively reduce both the biomass and viability of established biofilms[5].

The following table summarizes key findings on the effect of chloramphenicol on bacterial biofilms from various studies.

| Bacterial Species | Concentration of Chloramphenicol | Observed Effect on Biofilm | Reference |

| Klebsiella sp., Pseudomonas aeruginosa, Achromobacter sp., Klebsiella pneumoniae, Bacillus pumilus | Not specified | Highly significant decrease in biofilm formation compared to tetracycline. | [1][2] |

| Vibrio parahaemolyticus | Sublethal doses | Remarkably downregulated biofilm formation capacity. | [3][4] |

| Serratia marcescens | 10, 100, and 1000 times the planktonic minimum inhibitory concentration | Reduced both biofilm biomass and biofilm viability. | [5] |

| Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Not specified | Efficient against planktonic cells, but cells embedded in the biofilm were not efficiently affected at standard concentrations. | [6] |

Methyluracil's Potential Role

Currently, there is a notable lack of direct scientific evidence on the specific impact of methyluracil on bacterial biofilm formation. Its primary established roles are in stimulating cellular regeneration, promoting wound healing, and exhibiting anti-inflammatory effects[7]. However, it is theorized that methyluracil may indirectly contribute to the overall antibiofilm effect of this compound. By promoting a healthier wound environment and stimulating local immunity, it could create conditions less favorable for biofilm establishment and persistence. Some sources also suggest that methyluracil may enhance the effects of certain antibiotics, though the mechanism for this is not well-defined in the context of biofilms[3].

Synergistic Effects

The potential for synergistic action between chloramphenicol and methyluracil against bacterial biofilms is a critical area for future research. While some studies have explored the synergistic effects of chloramphenicol with other antibiotics against various bacteria, the specific combination in this compound has not been extensively studied for its antibiofilm properties. A synergistic interaction could potentially lower the effective concentration of chloramphenicol required to inhibit or disrupt biofilms, thereby reducing the risk of resistance development and local toxicity.

Experimental Protocols for Assessing the Antibiofilm Activity of Topical Ointments

Standardized protocols are essential for the reproducible evaluation of the efficacy of topical agents like this compound against bacterial biofilms. The following outlines a comprehensive experimental workflow adapted from established methodologies for testing antibiotic ointments on in vitro biofilm models.

In Vitro Biofilm Model for Topical Ointment Testing

This protocol is based on a model designed to assess the efficacy of antibiotic ointments on biofilms produced by wound isolates.

Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Cellulose disks

-

Agar plates (e.g., Tryptic Soy Agar)

-

Sterile gauze

-

This compound ointment

-

Phosphate-buffered saline (PBS)

-

Crystal Violet stain (0.1%)

-

Acetic acid (30%)

-

Confocal Laser Scanning Microscope (CLSM) and appropriate fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit)

Methodology:

-

Biofilm Formation:

-

Inoculate cellulose disks with a standardized suspension of the test bacteria.

-

Place the inoculated disks on agar plates and incubate for 24-48 hours to allow for mature biofilm formation.

-

-

Application of this compound Ointment:

-

Aseptically apply a standardized amount of this compound ointment to sterile gauze pads.

-

Place the ointment-laden gauze directly onto the surface of the established biofilms on the cellulose disks.

-

As a control, use gauze without any ointment.

-

-

Incubation:

-

Incubate the plates with the gauze-covered biofilms for a specified period (e.g., 24 hours) under appropriate conditions.

-

-

Quantitative Analysis (Biomass Quantification):

-

After incubation, carefully remove the gauze.

-

Gently wash the cellulose disks with PBS to remove planktonic and loosely attached bacteria.

-

Stain the remaining biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the disks again with PBS to remove excess stain.

-

Destain the biofilms with 30% acetic acid.

-

Measure the absorbance of the destaining solution at a specific wavelength (typically 550-590 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.

-

-

Qualitative Analysis (Viability and Structure):

-

For visualization of biofilm structure and bacterial viability, use CLSM.

-

Stain the biofilms on the cellulose disks with a fluorescent viability stain (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

-

Image the biofilms using CLSM to observe the three-dimensional structure and the distribution of live and dead cells.

-

Potential Mechanisms of Action and Signaling Pathways

The antibiofilm activity of this compound is likely multifaceted, stemming from the distinct and potentially synergistic actions of its components.

Inhibition of Protein Synthesis by Chloramphenicol

The primary mechanism of chloramphenicol's antibacterial action is the inhibition of protein synthesis. This directly impacts the viability and proliferation of bacteria within the biofilm. Furthermore, many proteins are essential for the initial stages of biofilm formation, including adhesion and the production of EPS components. By halting protein synthesis, chloramphenicol can interfere with these critical processes.

Quorum Sensing Interference

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. QS plays a crucial role in regulating biofilm formation and virulence factor production in many pathogenic bacteria. While direct evidence for this compound's interference with QS is lacking, it is a plausible mechanism of action for its antibiofilm effects. Inhibition of protein synthesis by chloramphenicol could disrupt the production of QS signaling molecules or their receptors. Future research should investigate the impact of this compound and its components on key QS systems, such as the las and rhl systems in Pseudomonas aeruginosa and the agr system in Staphylococcus aureus.

Conclusion and Future Directions

The available evidence strongly suggests that the chloramphenicol component of this compound possesses significant antibiofilm properties. It can inhibit the formation of biofilms and reduce the viability of established biofilms of various clinically relevant bacteria. The role of methyluracil in this context is less clear but may contribute indirectly by improving the wound environment and potentially enhancing the efficacy of chloramphenicol.

To provide a more comprehensive understanding of this compound's impact on bacterial biofilms, future research should focus on:

-

Investigating the direct effects of methyluracil on biofilm formation and viability.

-

Evaluating the synergistic antibiofilm effects of chloramphenicol and methyluracil in combination.

-

Conducting studies using the complete this compound ointment formulation to generate quantitative data on its efficacy against a broader range of bacterial biofilms.

-

Elucidating the impact of this compound on specific bacterial signaling pathways, particularly quorum sensing.

-

Utilizing advanced in vitro and in vivo wound models that more closely mimic the clinical setting to validate the antibiofilm efficacy of this compound.

A deeper understanding of these aspects will be invaluable for optimizing the clinical use of this compound and for the development of novel antibiofilm strategies for the management of chronic infections.

References

- 1. An in vitro biofilm model to examine the effect of antibiotic ointments on biofilms produced by burn wound bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vitro biofilm model to examine the effect of antibiotic ointments on biofilms produced by burn wound bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synergistic Effect of Plant Compounds in Combination with Conventional Antimicrobials against Biofilm of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

Levomecol: A Scientific Deep Dive into its Antimicrobial and Regenerative Properties

For Immediate Release

This technical guide provides a comprehensive scientific literature review on the properties of Levomecol, a topical ointment with a long-standing presence in the treatment of infected wounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the ointment's core components, mechanisms of action, and therapeutic efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of its biological pathways.

Core Components and Mechanism of Action

This compound is a combination ointment renowned for its dual-action therapeutic effects, attributable to its two primary active ingredients: chloramphenicol and methyluracil (also known as dioxomethyltetrahydropyrimidine).[1] This synergistic formulation provides both potent antimicrobial activity and robust stimulation of tissue regeneration, making it a versatile agent in wound management.[2]

Chloramphenicol , a broad-spectrum antibiotic, is the key antimicrobial component of this compound. Its mechanism of action involves the inhibition of protein synthesis in bacteria.[1] Specifically, chloramphenicol binds to the 50S ribosomal subunit of susceptible bacteria, preventing the formation of peptide bonds and thereby halting bacterial proliferation. This bacteriostatic action is effective against a wide range of Gram-positive and Gram-negative bacteria, including common wound pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.[1]

Methyluracil is the primary agent responsible for this compound's regenerative and anti-inflammatory properties. It stimulates anabolic processes, accelerating cell regeneration and promoting the healing of wounds.[1][2] Studies have shown that methyluracil can enhance the fibroblastic component of the inflammatory reaction, which is crucial for the formation of granulation tissue and subsequent wound closure.[3] Furthermore, methyluracil has demonstrated anti-inflammatory effects by modulating the local cytokine environment in wounds. Research indicates that it can lead to a decrease in the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4]

Antimicrobial Efficacy: Quantitative Data

The antimicrobial efficacy of chloramphenicol, the active antibiotic in this compound, has been quantified in numerous studies. The Minimum Inhibitory Concentration (MIC) is a key parameter used to measure the effectiveness of an antimicrobial agent against a specific pathogen. The following table summarizes the MIC values for chloramphenicol against common wound-infecting bacteria.

| Bacterium | Chloramphenicol MIC (µg/mL) | Reference |

| Staphylococcus aureus | ≤ 8 (Susceptible) | [5] |

| Pseudomonas aeruginosa | > 128 (Resistant) | |

| Escherichia coli | 2 - 8 | |

| Streptococcus pyogenes | 2 - 4 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Wound Healing and Anti-Inflammatory Properties: Quantitative Data

The regenerative and anti-inflammatory properties of methyluracil, a key component of this compound, have been demonstrated in preclinical studies. The following table presents quantitative data on the wound healing efficacy of methyluracil-containing preparations.

| Animal Model | Wound Type | Treatment Group | Day of Measurement | Wound Size Reduction (%) | Reference |

| Rat | Linear Wound | Methyluracil | 8 | 83 - 86 | [6] |

| Rat | Burn Wound | 10% Methyluracil Ointment | 14 | Not specified | [4] |

Note: The data presented is from studies using methyluracil as a reference or active component and may not directly reflect the performance of the combined this compound ointment.

Experimental Protocols

This section provides an overview of the methodologies employed in the scientific literature to evaluate the properties of this compound and its components.

Assessment of Antimicrobial Activity

A common method to determine the antimicrobial efficacy of a topical agent like this compound is the agar well diffusion assay .

Protocol:

-

A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is uniformly spread onto the surface of a suitable agar medium, such as Mueller-Hinton agar.

-

Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

-

A measured amount of this compound ointment is placed into each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Evaluation of Wound Healing Efficacy in Animal Models

Excisional Wound Model in Rats: This model is frequently used to assess the wound healing properties of topical treatments.

Protocol:

-

Wistar rats are anesthetized, and the dorsal hair is shaved and the skin disinfected.

-

A full-thickness excisional wound of a standardized size (e.g., 1 cm diameter) is created on the back of each rat using a sterile biopsy punch.

-

The wounds are then treated topically with this compound ointment. A control group receives a placebo or no treatment.

-

The rate of wound contraction is measured at regular intervals (e.g., every 2-3 days) by tracing the wound margin onto a transparent sheet and calculating the wound area. The percentage of wound contraction is calculated using the formula: [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100.

-

The time to complete epithelialization is also recorded.

-

At the end of the study period, tissue samples from the wound area can be collected for histological and immunohistochemical analysis to assess parameters such as collagen deposition, neovascularization, and inflammatory cell infiltration.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key biological pathways and experimental procedures related to this compound's properties.

References

- 1. Acute Skin Wounds Treated with Mesenchymal Stem Cells and Biopolymer Compositions Alone and in Combination: Evaluation of Agent Efficacy and Analysis of Healing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dynamics of the cytokine blood profile under the effect of wound healing medicinal products with different mechanisms of action in the experiment | Clinical pharmacy [cphj.nuph.edu.ua]

- 5. Acute Skin Wounds Treated with Mesenchymal Stem Cells and Biopolymer Compositions Alone and in Combination: Evaluation of Agent Efficacy and Analysis of Healing Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. The Wound-Healing Effect of a Novel Fibroblasts-Impregnated Hydroxyethylcellulose Gel in a Rat Full-Thickness Burn Model: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Levomecol in Animal Wound Healing Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Levomecol ointment in preclinical animal models of wound healing. The following sections detail the mechanism of action, experimental protocols, and quantitative data derived from relevant studies, offering a practical guide for researchers investigating wound repair.

Introduction to this compound

This compound is a topical combination ointment with well-established antimicrobial and anti-inflammatory properties that promote the healing of purulent wounds.[1][2] Its efficacy stems from two primary active ingredients: chloramphenicol, a broad-spectrum antibiotic, and methyluracil, a stimulant of tissue regeneration.[1] The polyethylene glycol base of the ointment facilitates the penetration of these components into deep tissues and aids in the removal of wound exudate.[1]

Composition per 1 g of ointment:

-

Chloramphenicol: 7.5 mg

-

Methyluracil: 40 mg

Mechanism of Action in Wound Healing

This compound's therapeutic effects are a result of the synergistic action of its components.

Chloramphenicol: This antibiotic inhibits protein synthesis in a wide range of Gram-positive and Gram-negative bacteria by binding to the 50S ribosomal subunit. This action is crucial in preventing and treating wound infections, a common complication that impedes the healing process.

Methyluracil: This component plays a pivotal role in accelerating tissue repair through several mechanisms:

-

Anti-inflammatory effects: Methyluracil helps to reduce inflammation in the wound, a critical step for the transition from the inflammatory to the proliferative phase of healing.

-

Stimulation of Cellular Proliferation: It enhances the proliferation of epidermal cells, which is essential for re-epithelialization and wound closure.[3]

-

Enhanced Fibroblastic Activity: Methyluracil promotes the fibroblastic component of the inflammatory reaction, leading to increased collagen synthesis.[3] Collagen is a key structural protein that provides strength and integrity to the healing tissue.

-

Nucleic Acid Synthesis: Studies have shown that methyluracil increases the rate of DNA and RNA synthesis in granulation tissue, indicating an acceleration of cellular metabolic processes necessary for repair.

The combined action of chloramphenicol and methyluracil in this compound provides a dual approach to wound management: controlling infection and actively stimulating the cellular processes of tissue regeneration.

Signaling Pathways in this compound-Mediated Wound Healing

The components of this compound are understood to influence key signaling pathways involved in the complex process of wound healing. Methyluracil, in particular, is thought to modulate pathways that regulate cell proliferation, inflammation, and extracellular matrix deposition.

Experimental Protocols for Animal Wound Healing Models

The following protocols are synthesized from methodologies reported in studies investigating the efficacy of topical wound healing agents in rodent models.

Excisional Wound Model in Rats

This model is suitable for evaluating wound contraction, re-epithelialization, and granulation tissue formation.

Protocol Details:

-

Animal Model: Male or female Wistar or Sprague-Dawley rats (200-250 g) are commonly used. House animals individually after wounding to prevent interference with the wound site.

-

Wound Creation:

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine and xylazine).

-

Shave the dorsal thoracic region and disinfect the skin.

-

Create a full-thickness circular excisional wound using a sterile biopsy punch (a 20 mm diameter is often used to allow for a longer healing period for observation).

-

-

Treatment Groups:

-

Group 1 (Control): No treatment or application of the ointment base (vehicle).

-

Group 2 (this compound): Topical application of this compound ointment.

-

Group 3 (Positive Control): Application of a standard wound healing agent (e.g., 1% silver sulfadiazine cream).

-

-

Application of this compound:

-

Apply a standardized amount of this compound ointment (e.g., 0.5 g) to the wound bed once daily.[4]

-

Cover the wound with a sterile gauze dressing.

-

Change the dressing and reapply the ointment daily.

-

-

Assessment of Wound Healing:

-

Wound Contraction: Trace the wound margin on a transparent sheet or capture digital images at regular intervals (e.g., days 0, 3, 7, 14, and 18).[2] Calculate the wound area using planimetry software. The percentage of wound contraction can be calculated using the formula: [(Initial Wound Area - Wound Area on Day X) / Initial Wound Area] x 100

-

Histological Analysis: On selected days (e.g., 7, 14, and 18), euthanize a subset of animals from each group and collect the wound tissue. Process the tissue for histological staining (e.g., Hematoxylin and Eosin for general morphology and Masson's Trichrome for collagen deposition).

-

Biochemical Analysis: Homogenize a portion of the wound tissue to determine the hydroxyproline content, which is an indicator of collagen deposition.

-

Infected Burn Wound Model in Rats

This model is used to evaluate the efficacy of this compound in a more complex wound environment that mimics clinical scenarios of infected burns.

Protocol Details:

-

Animal Model: As described for the excisional wound model.

-

Burn Induction:

-

Anesthetize the animal.

-

Create a second-degree burn on the shaved dorsal area by applying a heated metal rod (e.g., 100°C for 10 seconds).

-

-

Wound Infection:

-

After burn induction, inoculate the wound with a known concentration of a pathogenic bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).

-

-

Treatment and Assessment:

-

Follow the same treatment group and application protocol as the excisional wound model.

-

In addition to wound contraction and histological analysis, perform quantitative bacteriology on wound tissue samples to assess the antimicrobial efficacy of this compound.

-

Quantitative Data Summary